3-Trifluoromethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a trifluoromethyl group at the third position of the piperazine ring and a carbonyl group at the second position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
3-Trifluoromethylpiperazin-2-one is classified as an N-heterocyclic compound. Its structure includes a six-membered ring containing two nitrogen atoms, which is typical of piperazine derivatives. The trifluoromethyl substituent contributes to its unique chemical properties, making it a subject of interest in pharmaceutical research.
The synthesis of 3-trifluoromethylpiperazin-2-one can be achieved through several methods, primarily involving the reaction of piperazine derivatives with trifluoromethylating agents. One common approach involves the use of trifluoroacetic anhydride or other fluorinated reagents under controlled conditions to introduce the trifluoromethyl group.
The synthesis typically requires careful handling of reagents due to their reactivity. The reaction conditions often include specific temperature and solvent choices to optimize yield and purity. For instance, reactions may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, which facilitate the formation of the desired product while minimizing side reactions .
The molecular structure of 3-trifluoromethylpiperazin-2-one can be represented as follows:
This structure features a piperazine ring with a carbonyl group at position two and a trifluoromethyl group at position three. The presence of these functional groups influences both the chemical reactivity and biological activity of the compound.
The compound's molecular weight is approximately 182.12 g/mol. Its structural formula indicates that it has two nitrogen atoms, which contribute to its basicity and potential interactions with biological targets .
3-Trifluoromethylpiperazin-2-one can participate in various chemical reactions typical for piperazine derivatives. These include nucleophilic substitutions, where the nitrogen atoms can act as nucleophiles, as well as cyclization reactions that may lead to more complex structures.
In synthetic applications, this compound may serve as an intermediate for further modifications or as a precursor for more complex molecules in drug discovery processes. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
The mechanism of action for compounds like 3-trifluoromethylpiperazin-2-one often involves interaction with biological receptors or enzymes. Its structural features allow it to fit into active sites, potentially inhibiting or activating specific pathways.
Research indicates that similar piperazine derivatives exhibit activity against various biological targets, including those involved in cancer progression and neuropharmacology . The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions with lipid membranes or protein structures.
3-Trifluoromethylpiperazin-2-one is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point is not widely documented but can be inferred based on similar compounds.
3-Trifluoromethylpiperazin-2-one has potential applications in various fields:
Research continues to explore its full potential across these applications, driven by its unique molecular features and biological activity .
The synthesis of 3-trifluoromethylpiperazin-2-one relies on strategic functionalization of the piperazine core. Industrial-scale routes typically begin with halogen exchange reactions on trichloromethylpyridine precursors, followed by nucleophilic ring closure. For instance, vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) at >300°C with iron fluoride catalysts yields 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for piperazine derivatization [1] [2]. Alternatively, multicomponent condensation enables direct incorporation of the trifluoromethyl group. Ethyl 2,4-dioxovalerate reacts with aromatic aldehydes and anilines in glacial acetic acid to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which undergo nucleophilic addition with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones—precursors to trifluoromethylated piperazinones [10]. Catalyst-controlled methods using Pd-mediated coupling (e.g., Suzuki-Miyaura) further allow introduction of aryl/heteroaryl groups at the N1-position [8].
Table 1: Synthetic Methods for 3-Trifluoromethylpiperazin-2-one Precursors
Method | Conditions | Key Intermediate | Yield |
---|---|---|---|
Vapor-phase fluorination | >300°C, FeF₃ catalyst | 2,3,5-DCTF | 60-80% |
Multicomponent reaction | Glacial acetic acid, RT, 24h | 4-Acetyl-3-hydroxy-3-pyrroline-2-one | 70-80% |
Reductive amination | NaBH₄, EtOH, 0°C to RT | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | 85% |
Fluorination methodologies critically influence the electronic and steric profile of 3-trifluoromethylpiperazin-2-one. Electrophilic trifluoromethylation using Umemoto’s reagent (III) or Togni’s reagent (II) selectively installs the -CF₃ group at the C3 position via radical intermediates, as confirmed by in situ ¹⁹F NMR [8]. Conversely, nucleophilic routes employ Ruppert-Prakash reagents (TMSCF₃) under Cu(I) catalysis, enabling C-CF₃ bond formation at ambient temperature but requiring anhydrous conditions [5]. For late-stage fluorination, halogen exchange (Halex) reactions on chloropiperazine precursors with KF/18-crown-6 in DMF achieve 85-90% conversion but necessitate high temperatures (150°C) [1]. Industrial optimization focuses on vapor-phase simultaneous chlorination/fluorination, where fluidized-bed reactors with transition metal catalysts (e.g., Cr₂O₃/Al₂O₃) convert picolines directly to trifluoromethylpyridines, minimizing by-product formation through hydrogenolysis recycling [2].
SAR analyses reveal that the trifluoromethyl group at C3 enhances target binding via three mechanisms:
Positional isomerism dramatically alters bioactivity. C3-trifluoromethyl piperazin-2-ones exhibit 10-fold higher antiviral potency (EC₅₀ = 60 nM) against measles virus than C2 or C4 isomers due to optimal hydrophobic filling in the RdRp active site [6]. Similarly, N1-aryl substitutions with meta-electron-withdrawing groups (e.g., -NO₂, -CN) synergize with C3-CF₃, boosting inhibitory activity against influenza A/H1N1 (IC₅₀ = 2.7 nM) [3].
Table 2: SAR of Key 3-Trifluoromethylpiperazin-2-one Derivatives
R Group at N1 | C3 Substituent | Biological Target | Potency (IC₅₀/EC₅₀) | Key SAR Insight |
---|---|---|---|---|
3-NO₂-phenyl | -CF₃ | Influenza A/H1N1 | 2.7 nM | Meta-EWG enhances resonance stabilization |
4-COCH₃-phenyl | -CF₃ | HSV-1 protease | 2.2 nM | Ketone enables H-bonding with catalytic Ser |
2-thienyl | -CH₃ | Coxsackievirus B3 | 9.2 µM | -CF₃ absence reduces membrane penetration |
3-CF₃-phenyl | -CF₃ | HIV-1 reverse transcriptase | 12.5 µM | Dual -CF₃ groups cause steric clash |
3-Trifluoromethylpiperazin-2-ones demonstrate distinct advantages over phenylpiperazine scaffolds in drug design:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2